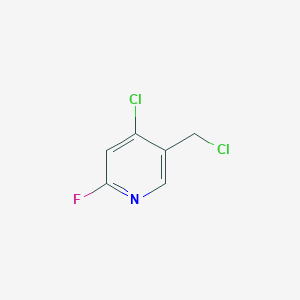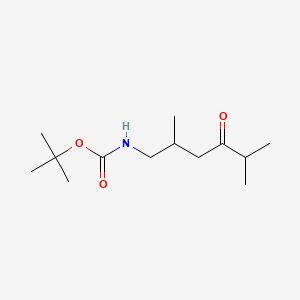
1,3-Di-tert-butoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di-tert-butoxybenzene is an organic compound with the molecular formula C14H22O2. It is a derivative of benzene where two tert-butoxy groups are attached to the benzene ring at the 1 and 3 positions. This compound is known for its chemical stability and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di-tert-butoxybenzene can be synthesized through the reaction of benzene with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the use of sulfuric acid or hydrochloric acid to facilitate the formation of the tert-butoxy groups on the benzene ring. The reaction conditions usually include:
Temperature: 50-100°C
Reaction Time: Several hours to complete the substitution reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as aluminum chloride can also be employed to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Hydrogenated derivatives of this compound.
Substitution: Halogenated benzene derivatives or other substituted aromatic compounds.
Scientific Research Applications
1,3-Di-tert-butoxybenzene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized as an additive in lubricants, polymers, and other industrial materials to enhance stability and performance.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butoxybenzene involves its interaction with various molecular targets and pathways. The tert-butoxy groups can donate electron density to the benzene ring, making it more reactive towards electrophilic substitution reactions. Additionally, the compound’s stability allows it to act as a protective agent in various chemical processes, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Di-tert-butylbenzene: Similar in structure but lacks the oxygen atoms in the tert-butoxy groups.
1,3,5-Tri-tert-butylbenzene: Contains an additional tert-butyl group, leading to different chemical properties and reactivity.
1,3-Di-tert-butyl-4-methoxybenzene: Contains a methoxy group instead of a tert-butoxy group, resulting in different electronic effects on the benzene ring.
Uniqueness
1,3-Di-tert-butoxybenzene is unique due to the presence of the tert-butoxy groups, which provide both steric hindrance and electron-donating effects. This combination makes it a valuable compound in various chemical syntheses and industrial applications, offering stability and reactivity that are distinct from other similar compounds.
Properties
CAS No. |
74103-59-6 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1,3-bis[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)15-11-8-7-9-12(10-11)16-14(4,5)6/h7-10H,1-6H3 |
InChI Key |
HIQUVLYPUNAUEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC=C1)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B13929426.png)
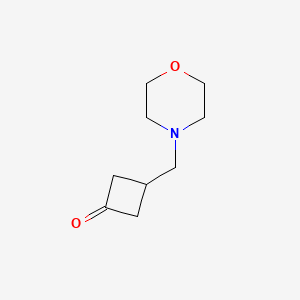
![3-(3,4-dihydroxyphenyl)-N-[4-[3-(3,4-dihydroxyphenyl)propanoyl-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propyl]amino]butyl]propanamide](/img/structure/B13929433.png)
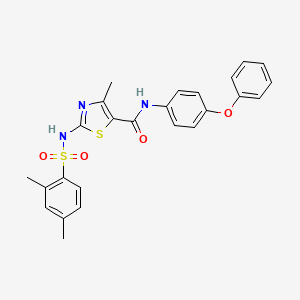
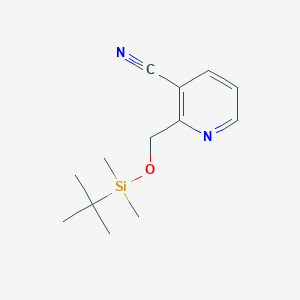
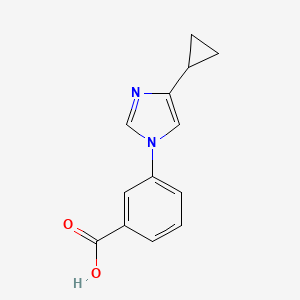
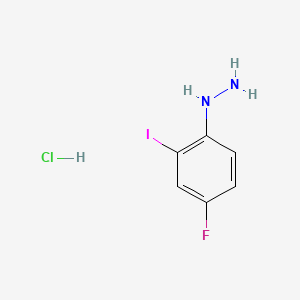
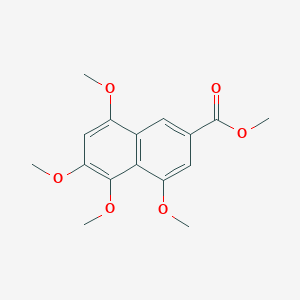

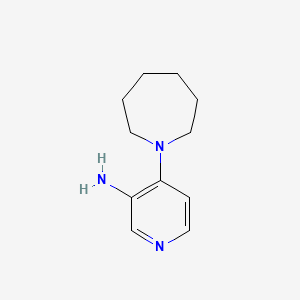
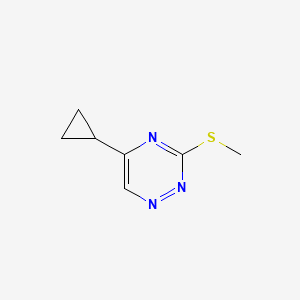
![[4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid](/img/structure/B13929494.png)
